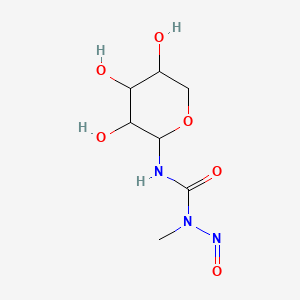
Urea, N'-arabinosyl-N-methyl-N-nitroso-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-2-L-Arabinoliranoenyl-N-methyl-N-nitrosourea is a nitrosourea derivative with potential antineoplastic activity. This compound is known for its ability to cross the blood-brain barrier, making it a valuable agent in the treatment of brain tumors. It is a part of the larger family of nitrosoureas, which are extensively studied for their antitumor properties .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-2-L-Arabinoliranoenyl-N-methyl-N-nitrosourea involves the reaction of L-arabinose with methyl isocyanate and nitrous acid. The reaction typically occurs under controlled temperature and pH conditions to ensure the formation of the desired product. The process can be summarized as follows:
- The resulting intermediate is then treated with nitrous acid to form N-2-L-Arabinoliranoenyl-N-methyl-N-nitrosourea .
L-arabinose: is reacted with in the presence of a suitable catalyst.
Industrial Production Methods
Industrial production of N-2-L-Arabinoliranoenyl-N-methyl-N-nitrosourea follows a similar synthetic route but on a larger scale. The process involves:
Batch reactors: for the initial reaction between L-arabinose and methyl isocyanate.
Continuous flow reactors: for the subsequent nitrosation step.
Purification: steps, including crystallization and filtration, to obtain the pure compound.
化学反応の分析
Types of Reactions
N-2-L-Arabinoliranoenyl-N-methyl-N-nitrosourea undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can lead to the formation of amines and other reduced derivatives.
Substitution: The nitroso group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso derivatives and other oxidation products.
Reduction: Formation of amines and other reduced compounds.
Substitution: Formation of substituted nitrosourea derivatives.
科学的研究の応用
N-2-L-Arabinoliranoenyl-N-methyl-N-nitrosourea has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying nitrosourea chemistry.
Biology: Investigated for its effects on cellular processes and DNA interactions.
Medicine: Explored for its potential as an antineoplastic agent, particularly in the treatment of brain tumors.
Industry: Utilized in the development of new pharmaceuticals and chemical products.
作用機序
The mechanism of action of N-2-L-Arabinoliranoenyl-N-methyl-N-nitrosourea involves:
Alkylation: The compound alkylates DNA, leading to the formation of cross-links and strand breaks.
Carbamoylation: It also carbamoylates proteins, affecting their function and leading to cell death.
Molecular Targets: The primary targets are DNA and proteins involved in cell division and repair.
類似化合物との比較
Similar Compounds
N,N’-bis(2-chloroethyl)-N-nitrosourea: Known for its use in chemotherapy.
N-(2-chloroethyl)-N’-cyclohexyl-N-nitrosourea: Another nitrosourea with antitumor activity.
Streptozotocin: A naturally occurring nitrosourea used in the treatment of pancreatic cancer.
Uniqueness
N-2-L-Arabinoliranoenyl-N-methyl-N-nitrosourea is unique due to its ability to cross the blood-brain barrier and its specific molecular structure, which provides distinct antitumor properties compared to other nitrosoureas .
特性
分子式 |
C7H13N3O6 |
|---|---|
分子量 |
235.19 g/mol |
IUPAC名 |
1-methyl-1-nitroso-3-(3,4,5-trihydroxyoxan-2-yl)urea |
InChI |
InChI=1S/C7H13N3O6/c1-10(9-15)7(14)8-6-5(13)4(12)3(11)2-16-6/h3-6,11-13H,2H2,1H3,(H,8,14) |
InChIキー |
BADMGRJDJPQBLS-UHFFFAOYSA-N |
正規SMILES |
CN(C(=O)NC1C(C(C(CO1)O)O)O)N=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


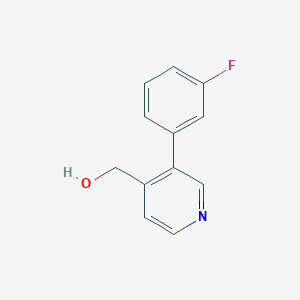

![3-(2-hydroxy-4,5-dimethylphenyl)-N-[3-(methylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-1H-pyrazole-5-carboxamide](/img/structure/B14088638.png)
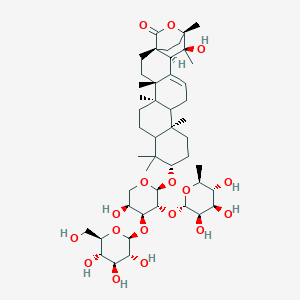
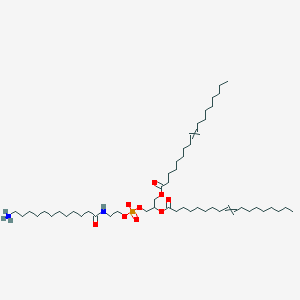
![eukaryotic translation elongation factor 1 alpha 1 (EEF1A1) (387-394) [Multiple species]](/img/structure/B14088660.png)

![3-(2-hydroxy-4,6-dimethylphenyl)-N-{4-[(2-methylpiperidin-1-yl)sulfonyl]phenyl}-1H-pyrazole-5-carboxamide](/img/structure/B14088674.png)
![N-[3-{[(3,5-Di-tert-butyl-4-oxocyclohexa-2,5-dien-1-ylidene)amino]oxy}-4-oxonaphthalen-1(4H)-ylidene]-4-methylbenzene-1-sulfonamide](/img/structure/B14088677.png)
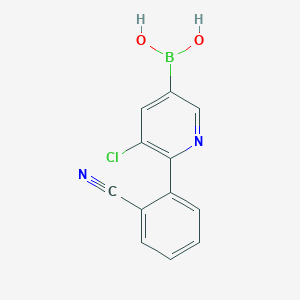
![1-(3,4-Diethoxyphenyl)-2-(6-fluoro-1,3-benzothiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14088686.png)
![2-{[(4-hydroxy-6,7-dimethoxyquinazolin-2-yl)methyl]sulfanyl}-N-[2-(1H-imidazol-4-yl)ethyl]acetamide](/img/structure/B14088691.png)
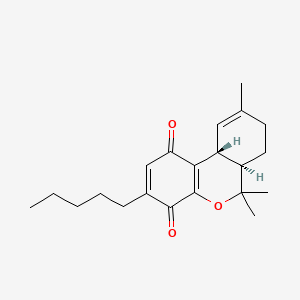
![methyl (2Z)-3-{1-[(4-methoxyphenyl)methyl]-1,2,3-triazol-4-yl}prop-2-enoate](/img/structure/B14088696.png)
